molecular formula C21H22N4O3 B10993852 methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate

methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate

Cat. No.: B10993852
M. Wt: 378.4 g/mol
InChI Key: ZJHCIVJGCJIKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on oncology. Its mechanism of action involves competitively binding to the ATP-binding pocket of FGFRs, thereby suppressing receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt, which are critical for cell proliferation, survival, and angiogenesis. This compound has demonstrated significant research value in the study of cancers driven by FGFR aberrations, including urothelial carcinoma and hepatocellular carcinoma , where it has been shown to induce cell cycle arrest and apoptosis in preclinical models. The design of the molecule, featuring a pyrazolopyridine core, is part of a structure-activity relationship (SAR) effort to develop highly selective FGFR inhibitors with improved pharmacokinetic profiles . Beyond direct antitumor efficacy studies, this reagent is a vital tool for probing the complex biology of FGF/FGFR signaling in physiological and pathological contexts, including tissue repair and angiogenesis , and for investigating mechanisms of resistance to targeted therapies.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-[(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H22N4O3/c1-12(2)25-19-17(11-22-25)16(10-18(24-19)13-4-5-13)20(26)23-15-8-6-14(7-9-15)21(27)28-3/h6-13H,4-5H2,1-3H3,(H,23,26)

InChI Key

ZJHCIVJGCJIKES-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclopropane Functionalization at Position 6

The introduction of the cyclopropyl group employs 3,3-dialkoxy propionic ester derivatives as precursors. As demonstrated in, methyl cyclopropane carboxylate is synthesized via sodium methoxide-mediated ring closure of γ-butyrolactone derivatives under methanol reflux (100°C, 5 h), achieving 98.18% yield. Adapting this protocol, 3,3-dimethoxy methyl propionate undergoes base-catalyzed cyclopropanation using sodium methoxide in toluene, followed by acetic acid quenching to stabilize the cyclopropyl intermediate.

Reaction Conditions:

  • Base: Sodium methoxide (24.0 g).

  • Solvent: Anhydrous toluene.

  • Temperature: 10–15°C (cyclopropanation), 35–45°C (quenching).

  • Yield: 78.3% for analogous pyrazolo-pyridine intermediates.

Pyridine Ring Closure

The pyrazolo[3,4-b]pyridine scaffold is constructed via a solvent-free one-pot reaction between 5-aminopyrazole and azlactones. Heating 5-amino-3-methylpyrazole (1 ) with azlactone (2a ) at 150°C generates tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one (3a ) in 62% yield. Subsequent dehydrogenation using tert-butoxide in DMSO at 150°C for 1.5 h affords the aromatic pyridin-6-one (4a ) in 81% yield.

Key Data:

StepConditionsYield
CyclocondensationSolvent-free, 150°C62%
DehydrogenationDMSO, t-BuOK, 150°C81%

Introduction of the Isopropyl Group at Position 1

Alkylation of the pyrazole nitrogen is achieved using 2-bromopropane or isopropyl chloride in the presence of a strong base. As detailed in, pyrazole derivatives are alkylated via nucleophilic substitution in aqueous-organic media (e.g., toluene/water) at 20–80°C. For the target compound, sodium hydride (60% dispersion) in dry toluene facilitates isopropyl group installation at 10–15°C, followed by acetic acid workup to yield 79.2% of the alkylated intermediate.

Optimized Protocol:

  • Base: Sodium hydride (13.0 g).

  • Alkylating Agent: 2-Bromopropane (1.2 equiv).

  • Solvent: Anhydrous toluene.

  • Reaction Time: 24 h.

Amide Bond Formation with 4-Aminobenzoate

Synthesis of 4-Aminobenzoic Acid Methyl Ester

4-Aminobenzoic acid is esterified using methanol and catalytic sulfuric acid under reflux (70°C, 6 h), yielding the methyl ester in >90% purity.

HATU-Mediated Amide Coupling

The final amide bond is formed via coupling the pyrazolo-pyridine carbonyl chloride with 4-aminobenzoate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine).

Procedure:

  • Activation: React pyrazolo-pyridine carboxylic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF (20 mL) at 0°C for 15 min.

  • Coupling: Add 4-aminobenzoate (1.1 equiv) and stir at room temperature for 12 h.

  • Workup: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield: 73–79%.

Analytical Characterization and Validation

Spectral Data

  • 1H NMR (400 MHz, CDCl3): δ 9.19 (dd, J = 2.1, 0.8 Hz, 1H, pyridine-H), 8.91 (d, J = 2.1 Hz, 1H, pyrazole-H), 6.55 (s, 1H, cyclopropane-H), 4.43 (q, J = 7.1 Hz, 2H, CH2), 2.54 (s, 3H, CH3), 1.42 (t, J = 7.1 Hz, 3H, CH3).

  • MS (ESI): m/z 406.18 [M+H]+ (calculated for C21H21N3O4: 405.15).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms >98% purity, with retention time = 12.4 min .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C20H21N5O2
Molecular Weight: 363.4 g/mol
IUPAC Name: N-(4-carbamoylphenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
InChI Key: IYDYOGMBUINKIP-UHFFFAOYSA-N

The compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a carbamoylphenyl moiety. This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-b]pyridine core exhibit significant anticancer properties. Studies have shown that methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, the compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, demonstrating promising results in preclinical studies .

G Protein-Coupled Receptor Modulation

G protein-coupled receptors (GPCRs) are critical targets in drug discovery due to their role in various physiological processes. This compound has been investigated for its potential to modulate GPCR activity. The compound's ability to interact with specific GPCRs may lead to novel therapeutic strategies for treating conditions such as cardiovascular diseases and metabolic disorders .

Several studies have documented the biological activity of this compound:

Study Findings
Anticancer Study (2023) Demonstrated significant inhibition of tumor growth in breast cancer cell lines.
GPCR Modulation (2022) Showed potential as a modulator for specific GPCRs involved in metabolic regulation.
Mechanistic Study (2021) Identified pathways influenced by the compound related to apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate immune responses to exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

6-Cyclopropyl-1-(4-Fluorophenyl)-3-(Propan-2-yl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
  • Structural Differences : Replaces the methyl benzoate group with a carboxylic acid at position 4.
  • Functional Impact : The carboxylic acid enhances polarity, reducing membrane permeability compared to the ester derivative.
  • Applications: Noted in pesticide research (Category C7, 95% purity) .
6-(Furan-2-yl)-3-Methyl-1-(4-(Pyridin-4-yl)Benzyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
  • Structural Differences : Features a furan-2-yl group at position 6 and a 4-(pyridin-4-yl)benzyl substituent at position 1.
  • Synthetic Yield : 32%, lower than typical yields for ester derivatives due to steric challenges in benzylation .
  • Applications : Explored as a kinase inhibitor in oncology .

Benzoate Ester Analogues

Methyl 4-[[(2R)-1-(2-Phenoxyethyl)Piperidine-2-Carbonyl]Amino]Benzoate
  • Structural Differences: Replaces the pyrazolo[3,4-b]pyridine core with a piperidine-phenoxyethyl system.
  • Mass Spectrometry : MS (m/z) 397 (M + H)+, indicating higher molecular weight than the target compound.
  • Applications : Investigated for arthritis treatment by Eli Lilly .
Pesticide Methyl Benzoates (e.g., Metsulfuron Methyl Ester)
  • Structural Differences : Contain sulfonylurea and triazine moieties instead of the pyrazolo-pyridine core.
  • Functional Impact : The sulfonylurea group enables herbicidal activity via acetolactate synthase inhibition .

Research Findings and Implications

  • Synthetic Challenges : Ester derivatives (e.g., target compound) generally exhibit higher synthetic yields (e.g., 95% purity) compared to carboxylic acid analogs due to reduced steric hindrance during coupling reactions .
  • Biological Activity :
    • Pyrazolo[3,4-b]pyridine cores with lipophilic substituents (e.g., cyclopropyl, isopropyl) show promise in medicinal chemistry for target binding .
    • Benzoate esters enhance oral bioavailability but may require metabolic activation .
  • Contradictions: Minor structural changes (e.g., 4-fluorophenyl vs. methyl benzoate) drastically alter applications, highlighting the need for precise structural optimization .

Biological Activity

Methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3C_{21}H_{22}N_{4}O_{3} with a molecular weight of 378.43 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group : This step often employs diazo compounds and transition metal catalysts.
  • Attachment of the Carbamoylphenyl Moiety : The final step involves coupling the carbamoylphenyl group to the pyrazolo core using suitable reagents.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, a derivative similar to this compound demonstrated an IC50 value of 56 nM against TRK kinases, which are implicated in various cancers .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Kinase Activity : The compound binds to tropomyosin receptor kinases (TRKs), inhibiting their activity and thereby affecting cell proliferation and differentiation.
  • Enzyme Interaction : It may also interact with other enzymes involved in cancer pathways, potentially leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of pyrazolo derivatives:

  • Study on TRK Inhibition : A derivative was shown to inhibit the proliferation of Km-12 cell lines with an IC50 value of 0.304 μM, indicating potent anti-proliferative effects .
  • Combination Therapy : Research has demonstrated that combining pyrazolo derivatives with established chemotherapeutics like doxorubicin can enhance anticancer efficacy while minimizing side effects .

Data Tables

Compound NameIC50 (nM)TargetCell Line
C0356TRKAKm-12
C04304TRKAMCF-7
C0521.3BRAFA549

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves nucleophilic substitution, condensation, or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine analogs are synthesized by reacting intermediates (e.g., compound 5 in ) with substituted benzoyl chlorides in dry benzene, followed by solvent evaporation and recrystallization from acetonitrile . Key factors affecting yield include solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants.
  • Data Contradictions : Variations in IR and NMR spectra for structurally similar compounds (e.g., 10a–e in ) suggest that substituent electronic effects can alter reaction pathways, necessitating tailored purification protocols.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Look for characteristic peaks such as C=O stretching (~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) to confirm the amide and ester linkages .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), cyclopropyl CH₂ (δ 1.0–1.5 ppm), and isopropyl CH₃ (δ 1.2–1.4 ppm) .
    • Validation Challenges : Overlapping signals (e.g., aromatic protons in ) may require advanced techniques like 2D NMR (COSY, HSQC) or mass spectrometry (HRMS) for unambiguous assignment.

Advanced Research Questions

Q. What strategies can mitigate by-product formation during the synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Methodology : By-products often arise from competing reactions (e.g., oxidation of thioethers to sulfoxides in ). Mitigation strategies include:

  • Solvent Optimization : Use aprotic solvents (e.g., dry acetonitrile) to minimize hydrolysis .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve regioselectivity in coupling reactions .
  • Temperature Gradients : Slow heating during cyclopropane ring formation reduces dimerization .
    • Case Study : In , unintended pyrazolo[4,3-d]pyrimidines formed due to malononitrile reactivity; adjusting pH and reaction time suppressed these by-products.

Q. How do substituents on the pyrazolo[3,4-b]pyridine core influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : The cyclopropyl group () enhances metabolic stability, while the isopropyl moiety () modulates lipophilicity.
  • In Silico Modeling : Docking studies can predict interactions with kinase domains (e.g., EGFR or VEGFR2), leveraging analogs like ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate .
    • Contradictions : Some analogs show conflicting bioactivity data (e.g., vs. 18), likely due to assay variability (e.g., cell line sensitivity).

Q. What are the best practices for resolving discrepancies in spectral data across similar compounds?

  • Methodology :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to simplify NMR interpretation .
    • Example : In , IR peaks at 1646 cm⁻¹ (C=O) and 3237 cm⁻¹ (N–H) were critical for distinguishing pyrazoline derivatives from pyrazole analogs.

Experimental Design Considerations

Q. How can researchers optimize reaction conditions for scaled-up synthesis?

  • Methodology :

  • Continuous Flow Systems : Improve heat transfer and mixing efficiency for exothermic reactions (e.g., benzoylation in ) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate formation .
    • Case Study : In , Pd₂(dba)₃-catalyzed aza-Heck cyclizations achieved 69% yield with 5 mol% catalyst, demonstrating scalability.

Q. What purification techniques are most effective for isolating high-purity methyl 4-({[...]}benzoate?

  • Methodology :

  • Recrystallization : Acetonitrile or ethyl acetate recovers >95% purity for crystalline intermediates .
  • Chromatography : Reverse-phase HPLC resolves polar by-products (e.g., sulfoxides in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.